

# Toxicological Profile of Metaflumizone in Mammalian Models: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Metaflumizone

Cat. No.: B3430643

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## Introduction

**Metaflumizone** is a semicarbazone insecticide that acts as a sodium channel blocker.<sup>[1][2][3]</sup> Its primary mode of action in target insects involves blocking voltage-dependent sodium channels, leading to a state of "relaxed" paralysis and subsequent death.<sup>[1]</sup> Unlike some other insecticides, **metaflumizone** does not require metabolic activation to exert its toxic effects.<sup>[1]</sup> This technical guide provides a comprehensive overview of the toxicological profile of **metaflumizone** in various mammalian models, summarizing key findings from acute, subchronic, and chronic toxicity studies, as well as assessments of its genotoxicity, carcinogenicity, reproductive and developmental toxicity, neurotoxicity, and immunotoxicity. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and safety assessment.

## Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats have shown that **metaflumizone** is extensively metabolized. The primary metabolic pathways include hydroxylation of the aniline or benzonitrile ring, hydrolysis of the central hydrazine carboxamide group, and subsequent conjugation with sulfate, glucuronic acid, glycine, or glutathione.<sup>[4]</sup> Despite extensive metabolism, the unchanged parent compound is the main component found in tissues.<sup>[5]</sup>

## Acute Toxicity

**Metaflumizone** exhibits very low acute toxicity in mammalian models via oral, dermal, and inhalation routes of exposure.

Experimental Protocol: Acute Oral Toxicity (LD50) - Rat The acute oral toxicity of **metaflumizone** is typically determined in rats following a limit test design. In this protocol, a single high dose (e.g., 5000 mg/kg body weight) of the test substance is administered orally by gavage to a group of rats. The animals are then observed for a period of 14 days for signs of toxicity and mortality. Body weight is recorded at regular intervals, and a gross necropsy is performed at the end of the observation period.

Table 1: Acute Toxicity of **Metaflumizone**

Species	Route	Endpoint	Value	Reference
Rat	Oral	LD50	>5000 mg/kg bw	[4][5]
Rat	Dermal	LD50	>5000 mg/kg bw	[4]
Rat	Inhalation	LC50	>5.2 mg/L	[5]
Rabbit	Skin Irritation	-	Not an irritant	[5]
Rabbit	Eye Irritation	-	Non-to-slightly irritating	[5]
Guinea Pig	Skin Sensitization	-	Not a sensitizer	[5]

## Subchronic and Chronic Toxicity

Repeated-dose toxicity studies in multiple species have demonstrated that **metaflumizone** has a relatively low potential for toxicity following subchronic and chronic exposure. The primary effects observed at higher doses are related to decreased food consumption and reduced body weight gain.[5][6][7] Hematotoxicity has been identified as a key effect in longer-term studies.[8]

Experimental Protocol: 90-Day Oral Toxicity - Rat In a typical 90-day subchronic oral toxicity study, rats are administered **metaflumizone** daily, either in the diet or by gavage, at three or

more dose levels, along with a control group. Key parameters evaluated include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathological examination of a comprehensive set of tissues. The goal is to identify a No-Observed-Adverse-Effect-Level (NOAEL).

Table 2: Subchronic and Chronic Oral Toxicity of **Metaflumizone**

Species	Duration	NOAEL	LOAEL	Key Effects at LOAEL	Reference
Mouse	28-day	8.2 mg/kg bw/day	200 ppm (approx. 40 mg/kg bw/day)	Decreased food consumption and body weight gain.	<a href="#">[5]</a>
Rat	28-day & 3-month	2.2 mg/kg bw/day	4.3 mg/kg bw/day	Decreased food consumption and body weight gain.	<a href="#">[5]</a>
Dog	1-year	12 mg/kg bw/day	30 mg/kg bw/day	Clinical signs of poor health, decreased food consumption, reduced body weight gain, and changes in hematological parameters.	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Rat	2-year	30 mg/kg bw/day	60 mg/kg bw/day	Increased incidence of centrilobular hepatocellular hypertrophy and basophilic alteration in males.	<a href="#">[5]</a>

Mouse	18-month	250 mg/kg bw/day	1000 mg/kg bw/day	Decreased body weight gain and increased brown pigment in the spleen.	[5]
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## Genotoxicity and Carcinogenicity

**Metaflumizone** has been evaluated in a comprehensive battery of in vitro and in vivo genotoxicity assays. The weight of evidence indicates that **metaflumizone** is not genotoxic.[5][6][7] Long-term carcinogenicity studies in rats and mice have shown no evidence of oncogenic potential.[5][6][7]

Experimental Protocol: In Vivo Micronucleus Assay - Mouse The in vivo micronucleus assay is used to assess the potential of a substance to induce chromosomal damage. Mice are treated with **metaflumizone**, typically via oral gavage or intraperitoneal injection, at multiple dose levels. Bone marrow or peripheral blood is collected at specified time points after treatment, and erythrocytes are analyzed for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.

Table 3: Genotoxicity of **Metaflumizone**

Assay	System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames)	S. typhimurium, E. coli	With and without	Negative	[5]
Chromosomal Aberration	In vitro	Without	Positive	[5]
Unscheduled DNA Synthesis	In vivo (Rat)	N/A	Negative	[5]
Micronucleus Formation	In vivo (Mouse)	N/A	Negative	[5]

Table 4: Carcinogenicity of **Metaflumizone**

Species	Duration	Doses Tested	Findings	Reference
Rat	2-year	Up to 300 mg/kg bw/day (males), 200 mg/kg bw/day (females)	No evidence of carcinogenicity.	[5]
Mouse	18-month	Up to 1000 mg/kg bw/day	No evidence of carcinogenicity.	[5]

## Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies in rats and rabbits indicate that **metaflumizone** is not a reproductive or developmental toxicant at doses that are not maternally toxic. It is not considered to be teratogenic.[6][7]

Experimental Protocol: Two-Generation Reproductive Toxicity - Rat In a two-generation study, male and female rats of the parent (P) generation are administered **metaflumizone** in their diet for a specified period before mating, during mating, and for females, throughout gestation and lactation. The first-generation (F1) offspring are exposed to the test substance from conception

through sexual maturity. Selected F1 animals are then mated to produce a second generation (F2). Key endpoints evaluated include reproductive performance (e.g., fertility, gestation length), offspring viability, growth, and development.

Table 5: Reproductive and Developmental Toxicity of **Metaflumizone**

Species	Study Type	NOAEL (Maternal Toxicity)	NOAEL (Developmental/Reproductive Toxicity)	Key Findings	Reference
Rat	Two- Generation Reproduction	20 mg/kg bw/day	50 mg/kg bw/day (fertility)	Reduced fertility and high pup mortality at parentally toxic doses.	<a href="#">[5]</a>
Rat	Developmental	40 mg/kg bw/day	120 mg/kg bw/day (highest dose tested)	No developmental effects at maternally non-toxic doses.	<a href="#">[5]</a>
Rabbit	Developmental	100 mg/kg bw/day	100 mg/kg bw/day	Decreased fetal weights and incomplete ossification at maternally toxic doses.	<a href="#">[5]</a>

## Neurotoxicity

Acute and subchronic neurotoxicity studies in rats have not revealed any evidence of neurotoxic effects of **metaflumizone**.[\[6\]](#)[\[7\]](#) While clinical signs of neurotoxicity have been

observed in some studies, they were generally associated with overall poor health at high doses and were not accompanied by neuropathological changes.[8]

**Experimental Protocol: Acute Neurotoxicity Study - Rat** In an acute neurotoxicity study, rats are administered a single dose of **metaflumizone** and are observed for a range of functional and behavioral effects. This typically includes a functional observational battery (FOB) to assess autonomic function, neuromuscular function, and sensory-motor responses, as well as automated measurements of motor activity. A neurohistopathological examination of central and peripheral nervous system tissues is also conducted.

Table 6: Neurotoxicity of **Metaflumizone**

Species	Study Type	NOAEL (Systemic Toxicity)	NOAEL (Neurotoxicity)	Key Findings
Reference	--- --- --- --- ---	Rat	Acute	-
				2000 mg/kg bw (highest dose tested)
				No signs of systemic toxicity or neurotoxicity.  [5]
		Rat	Subchronic (90-day)	36 mg/kg bw/day
				300 mg/kg bw/day (males), 150 mg/kg bw/day (females) (highest doses tested)
				No evidence of neurotoxicity. Systemic toxicity at higher doses.  [5]

## Immunotoxicity

Studies on the immunotoxic potential of **metaflumizone** have been conducted. While some effects on immune system organs were noted in general toxicity studies, a specific immunotoxicity study in rats did not show any functional deficits at the highest dose tested.[4]

[8]

**Experimental Protocol: Immunotoxicity Study (T-cell Dependent Antibody Response - TDAR) - Rat** The TDAR assay is a functional immunotoxicity test that evaluates the ability of the immune system to mount an antibody response to a T-cell dependent antigen, such as sheep red blood cells (SRBC) or keyhole limpet hemocyanin (KLH). Rats are treated with **metaflumizone** for a specified period and then immunized with the antigen. The antibody response (e.g., IgM and IgG titers) is measured at the peak of the primary response.

Table 7: Immunotoxicity of **Metaflumizone**

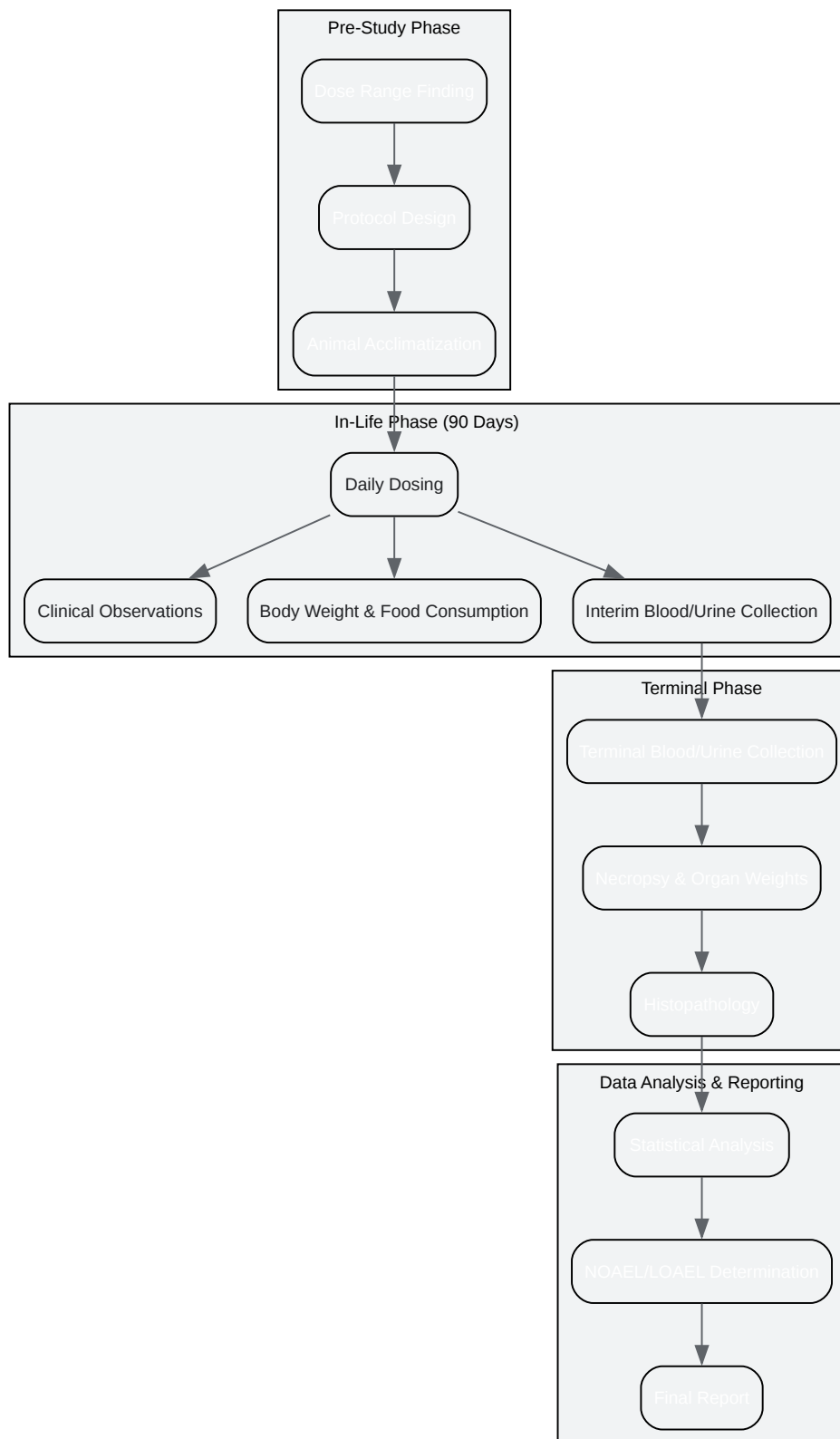
Species	Study Type	NOAEL (Systemic Toxicity)	NOAEL (Immunotoxicity)	Key Findings
Reference	--- --- --- --- ---	Rat	28-day Gavage	40 mg/kg bw/day
				75 mg/kg bw/day (highest dose tested)
				No treatment-related effects on immunotoxicity parameters.  [4]



# Signaling Pathways and Experimental Workflows

## Mechanism of Action

The primary mechanism of action of **metaflumizone** in insects is the blockage of voltage-gated sodium channels in the nervous system.<sup>[1]</sup> This leads to an inhibition of nerve impulses, resulting in paralysis and death. While this is the intended mode of action in pests, the toxicological studies in mammals have not identified a clear mode of action for the observed toxicities at high doses, which appear to be secondary to general systemic toxicity rather than a direct effect on sodium channels.<sup>[5][8]</sup>



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